Heterocyclic Sulfonamide Synthesis from Shelf-Stable Electrophile
PFNB and related heterocyclic PFP-sulfonate esters provide access to sulfonamides that cannot be reliably prepared using the corresponding sulfonyl chlorides due to the latter's thermal instability and tendency to decompose via SO₂ extrusion [1]. Many heterocyclic sulfonyl chlorides are either not commercially available or require immediate use after preparation, precluding their use in systematic library synthesis [2]. In contrast, heterocyclic PFP-sulfonate esters are bench-stable solids that react with primary and secondary amines to produce sulfonamides in high yields without special handling precautions [1].
| Evidence Dimension | Reagent stability and commercial availability |
|---|---|
| Target Compound Data | Stable solid at RT; commercial availability established for multiple heterocyclic derivatives |
| Comparator Or Baseline | Heterocyclic sulfonyl chlorides: frequently thermally unstable, prone to SO₂ extrusion, limited commercial availability |
| Quantified Difference | Qualitative: PFP-sulfonates are shelf-stable alternatives where sulfonyl chlorides are unstable or unavailable; no quantitative decomposition rate data available for PFNB specifically |
| Conditions | Sulfonamide formation with primary/secondary amines; heterocyclic systems |
Why This Matters
Procurement of PFNB provides a reliable, storable reagent for sulfonamide synthesis when the direct sulfonyl chloride route is infeasible.
- [1] Bornholdt, J.; Fjaere, K. W.; Felding, J.; Kristensen, J. L. Heterocyclic pentafluorophenyl sulfonate esters as shelf stable alternatives to sulfonyl chlorides. Tetrahedron 2009, 65 (45), 9280–9284. View Source
- [2] Avitabile, B. G.; Smith, D. A.; Judd, D. B. Pentafluorophenyl sulfonate ester as a protecting group for the preparation of biaryl- and heterobiaryl sulfonate esters. Org. Lett. 2005, 7 (5), 843–846. View Source
